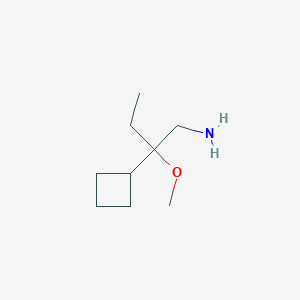

2-Cyclobutyl-2-methoxybutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclobutyl-2-methoxybutan-1-amine is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound is characterized by a cyclobutyl group attached to a methoxybutan-1-amine structure, making it a unique molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-methoxybutan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethylamine with methoxybutanone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methoxybutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

2-Cyclobutyl-2-methoxybutan-1-amine has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-methoxybutan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Cyclobutylamine: A simpler analog with a cyclobutyl group attached to an amine.

Methoxybutanamine: A compound with a methoxy group and butanamine structure.

Uniqueness

2-Cyclobutyl-2-methoxybutan-1-amine is unique due to the combination of the cyclobutyl and methoxybutan-1-amine structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-Cyclobutyl-2-methoxybutan-1-amine is a compound of interest in various fields including medicinal chemistry, pharmacology, and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on the latest research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H19NO/c1-3-9(7-10,11-2)8-5-4-6-8/h8H,3-7,10H2,1-2H3 |

| InChI Key | AHZCBKKCLXLALD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CN)(C1CCC1)OC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it is believed to influence neurotransmitter systems and could have implications in pain management and neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antinociceptive Effects

- Studies have shown that this compound can exhibit anti-nociceptive properties, suggesting potential applications in pain relief therapies. Its mechanism may involve the modulation of pain pathways through receptor interactions .

2. Interaction with P2X Receptors

- The compound has been investigated for its selectivity towards P2X3 receptors, which are implicated in pain syndromes. In vitro studies demonstrate that it shows significant selectivity over P2X2/3 receptors, making it a candidate for treating conditions associated with pelvic hypersensitivity and chronic pain .

3. Potential Therapeutic Applications

- Beyond pain management, the compound is being explored for its therapeutic potential in various neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Studies

Case Study 1: Pain Management

A study focused on the efficacy of this compound in animal models for chronic pain demonstrated that doses administered resulted in significant reductions in pain responses compared to control groups. The findings suggest that the compound's mechanism involves modulation of both peripheral and central pain pathways.

Case Study 2: Neurological Impact

In another investigation, researchers evaluated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated an enhancement in the release of certain neurotransmitters, which could correlate with its observed effects on mood and anxiety-related behaviors.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylamine | Simpler structure | Limited receptor interaction |

| Methoxybutanamine | Contains methoxy group | Moderate analgesic properties |

| 2-Cyclobutylmethylamine | Analogous structure | Similar but less potent analgesic effects |

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2-cyclobutyl-2-methoxybutan-1-amine |

InChI |

InChI=1S/C9H19NO/c1-3-9(7-10,11-2)8-5-4-6-8/h8H,3-7,10H2,1-2H3 |

InChI Key |

AHZCBKKCLXLALD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)(C1CCC1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.